N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a heterocyclic acetamide derivative featuring a fused triazoloquinazolin core. This structure integrates a triazole ring fused to a quinazolinone scaffold, substituted with a 7-methyl group and an N-linked 2,5-dimethylphenyl acetamide side chain. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as inferred from analogous pathways in the provided evidence .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-7-8-13(2)16(9-12)22-17(26)10-25-20(27)24-11-21-18-14(3)5-4-6-15(18)19(24)23-25/h4-9,11H,10H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPGDWLTNHVFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core.
Acylation Reaction: The triazoloquinazoline core is then acylated with 2-(2,5-dimethylphenyl)acetyl chloride under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction may yield reduced triazoloquinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction Pathways: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations:
- Substituent Effects : The 2,5-dimethylphenyl group in the target compound may enhance lipophilicity compared to ’s 2,4-dichlorophenyl group, affecting membrane permeability.
- Functional Groups : The 3-oxo group in the triazoloquinazolin core contrasts with the 2,4-dioxo groups in , which could influence hydrogen-bonding capacity and metabolic stability.
Analysis of Pharmacological and Physicochemical Properties
Table 2: Hypothetical Pharmacological Comparison
Supporting Data:
- highlights anticonvulsant activity in quinazolinone acetamides, suggesting the target compound’s triazoloquinazolin core might retain or enhance such effects .
- notes that triazole derivatives exhibit varied pKa values (e.g., 8.2–9.5 for triazolo dyes), which could influence the target’s solubility and bioavailability .
Research Findings and Implications
Biological Activity
N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a synthetic compound belonging to the class of triazoloquinazoline derivatives. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
- Molecular Formula : C20H19N5O2
- CAS Number : 1206991-15-2
This compound exhibits its biological activity primarily through:
- Inhibition of Topoisomerase II : The compound acts as an intercalative inhibitor of topoisomerase II (Topo II), disrupting DNA replication and transcription processes. This mechanism is crucial for its cytotoxic effects against cancer cell lines .
- DNA Intercalation : The structural features allow the compound to intercalate into DNA strands, leading to structural distortions that inhibit essential cellular functions. The binding affinity to DNA is significantly influenced by the presence of specific substituents on the triazoloquinazoline core .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(2,5-dimethylphenyl)-2-{7-methyl... | HepG2 | 6.29 |
| N-(2,5-dimethylphenyl)-2-{7-methyl... | HCT116 | 2.44 |
| N-(2,5-dimethylphenyl)-2-{7-methyl... | Vero | >100 |
These results indicate that the compound exhibits significant cytotoxicity against HepG2 and HCT116 cancer cell lines while showing low toxicity towards Vero cells (a normal cell line) .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of triazoloquinazoline derivatives in cancer therapy:
- Cytotoxicity Assessment : A study demonstrated that derivatives similar to N-(2,5-dimethylphenyl)-2-{7-methyl... exhibited IC50 values ranging from 2.44 to 9.43 μM against various cancer cell lines. The presence of specific functional groups enhanced their cytotoxic potential .
- Topoisomerase Inhibition : The compound was found to inhibit Topo II with an IC50 value of 15.16 μM in comparison to other derivatives which showed varying levels of activity . This suggests a potential role in developing chemotherapeutic agents targeting topoisomerase enzymes.
Q & A
Q. Intermediate characterization :
- TLC monitors reaction progress.
- NMR spectroscopy (¹H, ¹³C) confirms functional groups and regiochemistry .
- Mass spectrometry (MS) verifies molecular weight .
How can reaction yields be optimized for triazoloquinazoline-acetamide hybrids under varying catalytic conditions?
Advanced
Yield optimization requires systematic parameter adjustments:
- Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency, while enzymatic catalysts (e.g., lipases) enhance stereoselectivity .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during cyclization .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates high-purity products .
What spectroscopic techniques are essential for structural confirmation?
Basic
Core techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at 2.1–2.3 ppm) and carbon backbone .
- IR spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for quinazolinone) and amide N-H bends (~3300 cm⁻¹) .
- High-resolution MS : Confirms molecular formula (e.g., [M+H]⁺ matching C₂₂H₂₂N₅O₂) .
How can contradictions in reported bioactivity data be resolved?
Advanced
Strategies include:
- Structure-activity relationship (SAR) analysis : Compare substituent effects using analogs (Table 1) .
- Computational docking : Predict binding modes to targets (e.g., COX enzymes) using software like AutoDock .
- Dose-response studies : Validate potency discrepancies via IC₅₀ curves in enzyme inhibition assays .
Q. Table 1: Bioactivity of Structural Analogs
| Compound Substituents | COX-2 Inhibition (%) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| 4-Methoxyphenyl | 75 | 12.3 |
| 3-Fluorophenyl (Target) | TBD | 8.9 |
| 3-Chlorophenyl | 68 | 15.6 |
| Data from |
What in vitro assays are used for initial bioactivity screening?
Basic
Common assays include:
- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) or COX-2 using fluorogenic substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial activity : Broth microdilution for MIC determination against S. aureus or E. coli .
How are X-ray crystallography challenges addressed for 3D structure determination?
Advanced
Key approaches:
- Crystal growth : Slow evaporation in mixed solvents (e.g., DCM/methanol) improves crystal quality .
- Heavy-atom derivatization : Soak crystals with iodide to enhance diffraction .
- Synchrotron radiation : High-intensity X-rays resolve electron density for ambiguous regions .
What structural features influence pharmacokinetics?
Q. Basic
- Lipophilicity : Fluorine atoms enhance membrane permeability (logP ~2.5) .
- Metabolic stability : Methyl groups on the phenyl ring reduce CYP450-mediated oxidation .
- Solubility : Acetamide moiety improves aqueous solubility via hydrogen bonding .
How to validate biological targets using genetic knockout models?
Q. Advanced
- CRISPR/Cas9 knockouts : Generate cell lines lacking putative targets (e.g., EGFR) and test compound efficacy .
- RNAi silencing : Transient knockdown in in vivo models (e.g., zebrafish) confirms target specificity .
- SPR analysis : Quantify binding affinity (KD) to purified recombinant proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
